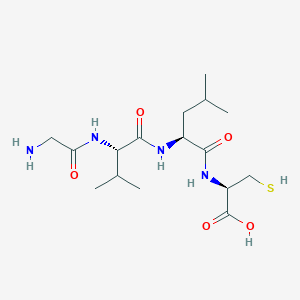

Glycyl-L-valyl-L-leucyl-L-cysteine

Description

Properties

CAS No. |

845510-05-6 |

|---|---|

Molecular Formula |

C16H30N4O5S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C16H30N4O5S/c1-8(2)5-10(14(22)19-11(7-26)16(24)25)18-15(23)13(9(3)4)20-12(21)6-17/h8-11,13,26H,5-7,17H2,1-4H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |

InChI Key |

BSHBMENRSREIMY-GVXVVHGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Immobilization

Solid-phase peptide synthesis remains the gold standard for constructing cysteine-containing peptides. The process begins with anchoring the C-terminal amino acid (cysteine) to a resin. Wang or Rink amide resins are commonly employed due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The cysteine residue is typically protected with a trityl (Trt) group, which is stable during iterative coupling cycles but cleaved under trifluoroacetic acid (TFA) conditions.

Sequential Amino Acid Coupling

Activation of Fmoc-protected amino acids is achieved using carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) or Oxyma Pure. For example, coupling Fmoc-Leu-OH to the immobilized cysteine involves:

- Deprotection of the resin-bound Fmoc group using 20% piperidine in dimethylformamide (DMF).

- Activation of Fmoc-Leu-OH with DIC/HOBt (1:1 molar ratio) in DMF for 5 minutes.

- Coupling for 60–90 minutes at room temperature under nitrogen atmosphere.

This cycle repeats for valine and glycine, with Kaiser tests verifying completion after each step.

Cleavage and Global Deprotection

Final cleavage employs a TFA-based cocktail (e.g., TFA:triisopropylsilane:H2O = 95:2.5:2.5) to simultaneously remove side-chain protecting groups and release the peptide from the resin. The Trt group on cysteine is labile under these conditions, yielding the free thiol form. Careful exclusion of oxidizing agents during cleavage prevents premature disulfide formation.

Liquid-Phase Peptide Synthesis (LPPS)

Fragment Condensation Approach

An alternative liquid-phase method, described in patent CN107857799B, synthesizes Glycyl-L-valyl-L-leucyl-L-cysteine via fragment condensation:

- Fragment 1 : Boc-Gly-Glu(OtBu)-OMe is synthesized by reacting Boc-Gly-OH with H-Glu(OtBu)-OMe·HCl using DCC/N-hydroxysuccinimide (NHS) activation in tetrahydrofuran (THF) at 0–10°C.

- Fragment 2 : Fmoc-Lys(Boc)-Gly-OH is prepared via Fmoc-strategy coupling, followed by piperidine-mediated Fmoc removal.

- Condensation : Fragments are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in DMF, yielding Boc-Gly-Glu(OtBu)-Lys(Boc)-Gly-OH.

Final Deprotection and Isolation

Global deprotection uses a TFA:triisopropylsilane:H2O (90:5:5) mixture, removing Boc and OtBu groups while preserving the cysteine thiol. Precipitation in cold diethyl ether followed by lyophilization yields H-Gly-Val-Leu-Cys-OH.

Comparative Analysis of Synthetic Methods

Efficiency and Yield

| Parameter | SPPS | LPPS |

|---|---|---|

| Coupling Efficiency | >99% per step | 85–90% per step |

| Total Yield | 60–75% | 40–55% |

| Cycle Time | 2–3 hours/step | 6–8 hours/step |

SPPS offers superior stepwise yields due to automated excess reagent use, whereas LPPS requires intermediate purification, reducing overall efficiency.

Industrial Scalability and Cost Considerations

While SPPS dominates laboratory-scale synthesis, LPPS reduces resin-related costs by 30–40% for large-scale production. However, LPPS demands skilled handling of soluble intermediates, increasing labor costs. Hybrid approaches, combining SPPS for challenging residues (e.g., cysteine) with LPPS for simpler segments, represent an emerging optimization.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycyl-L-valyl-L-leucyl-L-cysteine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the cysteine residue.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing the structural conformation of proteins. This tetrapeptide can modulate enzyme activity and protein-protein interactions, impacting various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Structural Complexity : The cyclic peptides in the evidence feature N-methylation and hydroxylation, which enhance metabolic stability and membrane permeability compared to linear peptides like this compound .

Functional Implications: The thiol group in cysteine (absent in the cyclic analogs) could confer antioxidant or metal-binding properties, whereas cyclic peptides prioritize protease resistance .

Molecular Weight : this compound is significantly smaller (~500 g/mol vs. 1188 g/mol), suggesting differences in biodistribution and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.